molecular formula C17H22N2O4 B2682429 Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate CAS No. 933024-77-2

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate

Cat. No.: B2682429
CAS No.: 933024-77-2
M. Wt: 318.373
InChI Key: RJFHCHQTGFQREQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate is a chemical compound with the molecular formula C18H22N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate typically involves the reaction of 4-benzylpiperazine-2,3-dione with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the ethyl 4-bromobutanoate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products where the ethyl ester group is replaced by other functional groups.

Scientific Research Applications

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate can be compared with other piperazine derivatives, such as:

    Piperazine: A simple heterocyclic compound with two nitrogen atoms in a six-membered ring.

    Benzylpiperazine: A derivative of piperazine with a benzyl group attached to one of the nitrogen atoms.

    Ethyl 4-(4-phenyl-2,3-dioxopiperazin-1-yl)butanoate: A similar compound with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(4-benzyl-2,3-dioxopiperazin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-15(20)9-6-10-18-11-12-19(17(22)16(18)21)13-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFHCHQTGFQREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCN(C(=O)C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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